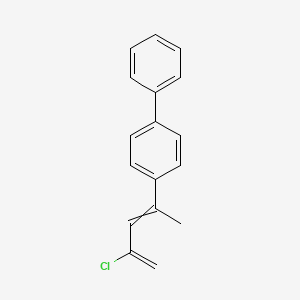
4-(4-Chloropenta-2,4-dien-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a chlorinated penta-2,4-dienyl group
Preparation Methods
The synthesis of 4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and 4-chloropenta-2,4-dien-2-yl precursors.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of the chlorinated group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Scientific Research Applications
4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(4-Bromopenta-2,4-dien-2-yl)-1,1’-biphenyl and 4-(4-Methylpenta-2,4-dien-2-yl)-1,1’-biphenyl share structural similarities.
Properties
CAS No. |
58038-54-3 |
|---|---|
Molecular Formula |
C17H15Cl |
Molecular Weight |
254.8 g/mol |
IUPAC Name |
1-(4-chloropenta-2,4-dien-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C17H15Cl/c1-13(12-14(2)18)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,2H2,1H3 |
InChI Key |
LXXJGHDDPTXMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C)Cl)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
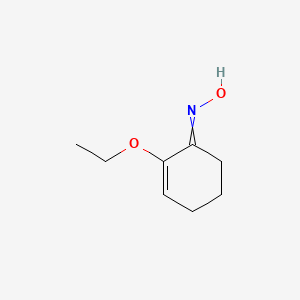
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
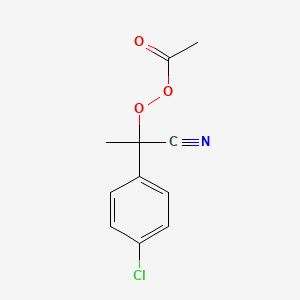
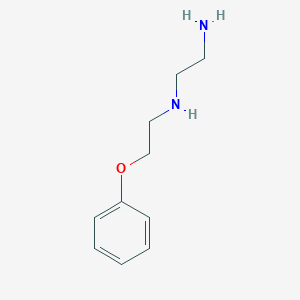
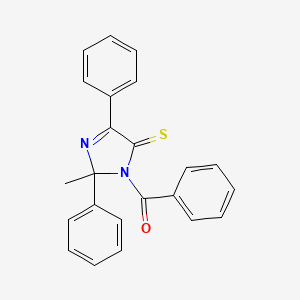
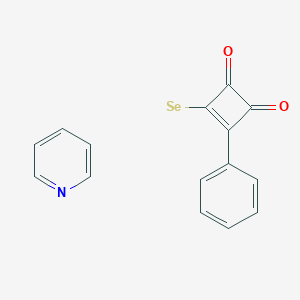
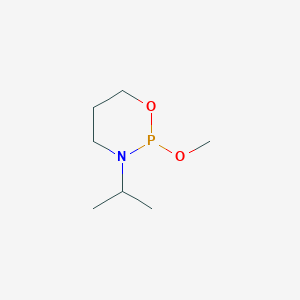
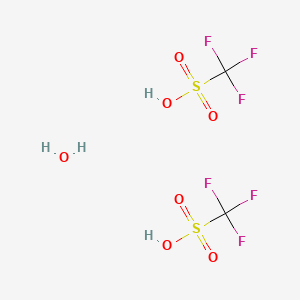

![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
